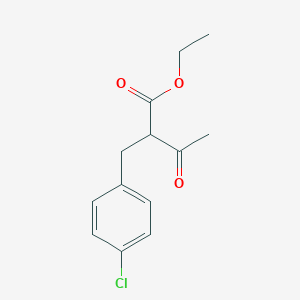

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZNZKQSSZWNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373882 | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36600-72-3 | |

| Record name | 2-(4-Chlorobenzyl)-3-oxobutanoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36600-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36600-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate: Structure, Synthesis, and Applications

This document provides an in-depth technical overview of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug discovery. Designed for researchers, chemists, and professionals in drug development, this guide elucidates the compound's core chemical identity, details its primary synthetic pathways with mechanistic insights, and explores its potential pharmacological applications.

Core Chemical Identity

Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate belongs to the class of β-keto esters, organic compounds characterized by a ketone functional group at the β-position relative to an ester. This structural motif imparts unique chemical reactivity, making it a versatile building block in organic synthesis.

Chemical Structure and Formula

The fundamental structure consists of a butanoate backbone with an ethyl ester at one end and a ketone at the C3 position. A 4-chlorobenzyl group is substituted at the α-carbon (C2), which is situated between the two carbonyl groups.

-

Molecular Formula: C₁₃H₁₅ClO₃

-

Systematic IUPAC Name: Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate

Caption: Chemical structure of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.

Physicochemical Properties

While specific experimental data for ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is not broadly published, properties can be estimated from its structural analogue, ethyl 2-benzyl-3-oxobutanoate (lacking the chloro substituent). These values serve as a reliable benchmark for handling and experimental design.

| Property | Value (for analogue C₁₃H₁₆O₃) | Source |

| Molecular Weight | 254.71 g/mol (Calculated for C₁₃H₁₅ClO₃) | - |

| Appearance | Oil / Clear Colourless Liquid | [1] |

| Density | 1.036 g/mL at 25 °C | [1] |

| Boiling Point | 276 °C | [1] |

| Refractive Index | n20/D 1.5 | [1] |

| Solubility | Difficult to mix with water | [1] |

Synthesis and Mechanistic Insights

The primary and most effective route for synthesizing ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is through the alkylation of an enolate anion derived from ethyl acetoacetate. This classic Sₙ2 reaction is favored for its high yield and straightforward execution.

Synthetic Pathway: Alkylation of Ethyl Acetoacetate

The synthesis involves a two-step, one-pot process. First, the α-proton of ethyl acetoacetate is abstracted by a strong base to form a resonance-stabilized enolate. Second, this enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl bromide (or chloride).

Causality in Reagent Selection:

-

Base: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) is crucial.[2][3] Its role is exclusively to deprotonate the α-carbon. Using a nucleophilic base could lead to a competing Sₙ2 reaction with the benzyl halide, reducing the final yield.

-

Solvent: An aprotic solvent such as tetrahydrofuran (THF) is often used to solvate the cation of the base without interfering with the nucleophilic enolate.[2] Ethanol can also be used, particularly when sodium ethoxide is the base.[3]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the alkylation of β-keto esters.[2][3]

Materials:

-

Ethyl acetoacetate

-

4-Chlorobenzyl bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of potassium tert-butoxide in anhydrous THF.

-

Enolate Formation: Cool the suspension in an ice bath. Add ethyl acetoacetate dropwise via syringe. The acidity of the α-protons (pKa ≈ 11) ensures rapid and complete deprotonation. Allow the mixture to stir for 30 minutes.

-

Alkylation: Add a solution of 4-chlorobenzyl bromide in anhydrous THF dropwise to the enolate solution. Maintain the cool temperature to control the reaction rate.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.[2] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2]

-

Workup: Cool the mixture to room temperature and quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield the final compound.

Characterization and Validation

Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.

-

Spectroscopy: The structure is typically confirmed using infrared (IR) spectroscopy to identify the carbonyl groups, nuclear magnetic resonance (¹H-NMR) to map the proton environment, and mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern.[2]

-

Chromatography: TLC is used for reaction monitoring, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the final purity of the compound.

Applications in Research and Drug Development

The value of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate lies in its utility as a versatile synthetic intermediate. The parent molecule, ethyl acetoacetate, is a key starting material for producing a wide array of compounds, including amino acids, analgesics, and antibiotics.[4][5]

Predicted Pharmacological Profile

Computational tools like PASS (Prediction of Activity Spectra for Substance) have been used to forecast the potential biological activities of ethyl 2-(4-halobenzyl)-3-oxobutanoate derivatives.[2] These predictions provide a rational basis for directing future research and screening efforts.

| Predicted Biological Activity | Mechanism of Action |

| L-glucuronate reductase inhibitor | Enzyme Inhibition |

| Gluconate 2-dehydrogenase inhibitor | Enzyme Inhibition |

| Antihypoxic | Cellular Protection |

| Acetylcholine neuromuscular blocking | Neuromuscular Junction Modulation |

| Aspulvinone dimethylallyltransferase inhibitor | Enzyme Inhibition |

This data is based on computational predictions and requires experimental validation.[2]

Role in Heterocyclic Synthesis

The 1,3-dicarbonyl structure is a classic precursor for synthesizing various heterocyclic systems, which are core scaffolds in many pharmaceuticals. For instance, α,β-unsaturated carbonyl compounds, structurally related to the Knoevenagel condensation product of ethyl acetoacetate, are used to produce pyrazoline derivatives, a class of compounds with known antimicrobial and antioxidant activities.[6]

Safety and Handling

-

Hazards: The non-chlorinated analogue is classified as an irritant.[1] The parent compound, ethyl acetoacetate, is a combustible liquid that causes serious eye irritation.

-

Precautions for Safe Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate is a valuable chemical intermediate whose synthesis is well-understood and achievable through standard organic chemistry techniques. Its structural features, particularly the reactive β-keto ester moiety, make it an attractive precursor for more complex molecules. The predicted pharmacological activities highlight its potential as a starting point for further investigation in medicinal chemistry and drug discovery programs. Proper characterization and adherence to safety protocols are essential for its successful synthesis and application in a research setting.

References

-

Fun, H. K., et al. (2011). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (2024). ethyl (2S)-2-benzyl-3-oxobutanoate. Available at: [Link]

-

Patel, N. B., & Patel, H. R. (2017). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. Available at: [Link]

-

FooDB. (2018). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Available at: [Link]

-

PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Available at: [Link]

-

NIST WebBook. Ethyl 2-benzylacetoacetate. Available at: [Link]

-

Pharmco Products, Inc. (2013). MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Available at: [Link]

-

ResearchGate. (2022). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available at: [Link]

-

Course Hero. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available at: [Link]

-

MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. Available at: [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Chlorobenzyl)acetoacetic Acid Ethyl Ester

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester (Molecular Formula: C₁₃H₁₅ClO₃, Molecular Weight: 254.71 g/mol ).[3] As a molecule possessing multiple distinct functional groups—an ethyl ester, a β-keto group, and a substituted aromatic ring—its NMR spectra are rich with information. A critical feature of this compound is the keto-enol tautomerism inherent to the acetoacetic ester core, which results in a dynamic equilibrium of two distinct species in solution. This guide will deconstruct the predicted spectra for both tautomers, providing researchers and drug development professionals with a robust framework for interpreting the experimental data of this and structurally related compounds.

Introduction: The Structural Significance of this compound

Ethyl 2-(4-chlorobenzyl)acetoacetate is a derivative of acetoacetic acid ethyl ester, a classic building block in organic synthesis, particularly in the acetoacetic ester synthesis for the formation of ketones and other substituted carbonyl compounds.[4][5] The introduction of the 4-chlorobenzyl substituent adds structural complexity and potential for biological activity, making unambiguous characterization essential.

NMR spectroscopy serves as the primary method for confirming the covalent structure of such molecules.[1] It operates on the principle that atomic nuclei with a non-zero magnetic moment, like ¹H and ¹³C, align in an external magnetic field and can be excited by radiofrequency pulses.[1][6] The precise frequency at which a nucleus resonates—its chemical shift—is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's architecture.[7]

A key consideration for this molecule is the equilibrium between its keto and enol forms. This tautomerism will be evident in the NMR spectrum, with distinct sets of signals corresponding to each form. The ratio of these tautomers is highly dependent on factors such as solvent polarity, temperature, and concentration.[8][9] This guide will therefore predict and analyze the spectral features of both the dominant keto form and the corresponding enol form.

Caption: The Keto-Enol Tautomeric Equilibrium.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The reliability of NMR data is predicated on meticulous sample preparation and appropriate acquisition parameters. The following protocol represents a self-validating system for obtaining high-resolution spectra for a compound like ethyl 2-(4-chlorobenzyl)acetoacetate.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for initial analysis. It is chemically inert, has a low boiling point for easy removal, and solubilizes a wide range of organic compounds. Its residual proton signal (CHCl₃ at ~7.26 ppm) and carbon signals (~77.16 ppm) serve as convenient secondary references. The choice of solvent can significantly influence chemical shifts due to solute-solvent interactions.[8][10][11]

-

Concentration: Prepare a solution by dissolving 10-20 mg of the purified solid compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without promoting significant intermolecular interactions that could broaden signals.

-

Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution. TMS is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and the high shielding of its 12 equivalent protons and 4 equivalent carbons, which produce a single sharp signal that rarely overlaps with analyte signals.[12]

-

Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of nuclei between pulses for accurate integration.

-

Number of Scans: 8-16 scans, depending on the concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30). Broadband proton decoupling is used to remove C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[13]

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance (~1.1%) of the ¹³C isotope.[14]

-

Caption: Standard workflow for NMR data acquisition and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals for both the keto and enol tautomers. The keto form is expected to be the major species in a non-polar solvent like CDCl₃.

Caption: Key proton environments in the keto tautomer.

Predicted Signals for the Keto Tautomer (Major)

| Protons (Label) | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ethyl -CH₃ | 3H | ~1.3 | Triplet (t) | ~7.1 | Coupled to the two adjacent -OCH₂- protons (n+1=3). Standard aliphatic region. |

| Acetyl -CH₃ | 3H | ~2.3 | Singlet (s) | - | No adjacent protons. Deshielded by the adjacent ketone C=O group. |

| Benzyl -CH₂ - | 2H | ~3.2 | Doublet of Doublets (dd) | J ≈ 14 (geminal), J ≈ 6-8 (vicinal) | These protons are diastereotopic and couple with each other and the methine proton. Deshielded by the aromatic ring and carbonyl groups. |

| Methine -CH - | 1H | ~3.8 | Triplet (t) | ~7.0 | Coupled to the two adjacent benzylic protons (n+1=3). Strongly deshielded by two adjacent carbonyl groups. |

| Ethyl -OCH₂ - | 2H | ~4.2 | Quartet (q) | ~7.1 | Coupled to the three adjacent -CH₃ protons (n+1=4). Deshielded by the adjacent ester oxygen. |

| Aromatic H | 4H | ~7.2-7.3 | AA'BB' System (two Doublets) | ~8.5 | A classic para-substituted pattern. Protons ortho and meta to the chloro group are in different environments. The aromatic ring current causes a strong downfield shift.[15] |

Predicted Signals for the Enol Tautomer (Minor)

The enol form possesses a C=C double bond and an enolic hydroxyl group.

| Protons (Label) | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ethyl -CH₃ | 3H | ~1.2 | Triplet (t) | ~7.1 | Similar environment to the keto form. |

| Enol -C-CH₃ | 3H | ~2.0 | Singlet (s) | - | No adjacent protons. Shielded relative to the keto acetyl group due to conjugation in the enol system. |

| Benzyl -CH₂ - | 2H | ~3.5 | Singlet (s) | - | No longer coupled to a methine proton. Deshielded by the aromatic ring and the C=C double bond. |

| Ethyl -OCH₂ - | 2H | ~4.1 | Quartet (q) | ~7.1 | Similar environment to the keto form. |

| Aromatic H | 4H | ~7.1-7.2 | AA'BB' System (two Doublets) | ~8.5 | Similar environment to the keto form. |

| Enol -OH | 1H | 12-14 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding to the ester carbonyl. Position is variable and signal may be broad. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single sharp line for each chemically non-equivalent carbon atom. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm.[13]

Predicted Signals for the Keto Tautomer (Major)

| Carbon (Label) | Predicted δ (ppm) | Rationale |

| Ethyl -C H₃ | ~14 | Standard upfield chemical shift for an sp³ hybridized methyl carbon in an ethyl group. |

| Acetyl -C H₃ | ~30 | sp³ methyl carbon, deshielded by the adjacent ketone carbonyl group. |

| Benzyl -C H₂- | ~38 | sp³ methylene carbon, deshielded by the attached aromatic ring. |

| Methine -C H- | ~58 | sp³ methine carbon, significantly deshielded by two adjacent electron-withdrawing carbonyl groups. |

| Ethyl -OC H₂- | ~62 | sp³ methylene carbon, deshielded by the highly electronegative oxygen atom. |

| Aromatic C H | ~129, ~131 | Two signals for the sp² aromatic carbons bearing protons. Their exact shifts are influenced by the chloro and alkyl substituents.[16] |

| Aromatic C -Cl | ~133 | The ipso-carbon attached to chlorine. The electronegativity of Cl causes a downfield shift. |

| Aromatic C -CH₂ | ~136 | The ipso-carbon attached to the benzyl group. |

| Ester C =O | ~168 | sp² carbonyl carbon of the ester group. Less deshielded than a ketone carbonyl.[17] |

| Ketone C =O | ~202 | sp² carbonyl carbon of the ketone. Typically found far downfield in the ¹³C spectrum.[17] |

Predicted Signals for the Enol Tautomer (Minor)

| Carbon (Label) | Predicted δ (ppm) | Rationale |

| Ethyl -C H₃ | ~14 | Similar environment to the keto form. |

| Enol -C-C H₃ | ~21 | sp³ methyl carbon attached to an sp² carbon. Shielded relative to the keto form's acetyl carbon. |

| Benzyl -C H₂- | ~32 | sp³ methylene carbon. Shift is slightly different from the keto form due to the change in the adjacent electronic system. |

| Ethyl -OC H₂- | ~61 | Similar environment to the keto form. |

| Enol =C -COOEt | ~95 | The sp² carbon of the double bond that is not attached to the hydroxyl group. |

| Aromatic C H | ~128, ~130 | Similar environment to the keto form. |

| Aromatic C -Cl | ~132 | Similar environment to the keto form. |

| Aromatic C -CH₂ | ~137 | Similar environment to the keto form. |

| Enol =C -OH | ~162 | The sp² carbon of the double bond attached to the hydroxyl group. Strongly deshielded. |

| Ester C =O | ~173 | The ester carbonyl carbon, deshielded slightly more than in the keto form due to conjugation with the C=C double bond. |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation for this compound. The key diagnostic features in the ¹H NMR spectrum are the AA'BB' system for the para-substituted aromatic ring, the coupled methine and benzylic protons in the keto form, and the appearance of a highly deshielded, broad enolic -OH signal for the minor enol tautomer. In the ¹³C NMR spectrum, the presence of two distinct carbonyl signals above 165 ppm (ketone and ester) for the keto form is a critical identifier. The observation of signals corresponding to the enol tautomer confirms the dynamic equilibrium in solution. By carefully correlating the predicted chemical shifts, multiplicities, and integrations with experimental data, researchers can confidently verify the identity and purity of this versatile synthetic intermediate.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutica Analytica Chimica Acta, 8(225). Available at: [Link]

-

Li, W., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7851. Available at: [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). BMRB. Available at: [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2020). 9.7: ¹³C-NMR Spectroscopy. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Available at: [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available at: [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 22.39 - The Acetoacetic Ester Synthesis and Retrosynthesis [Video]. YouTube. Available at: [Link]

-

Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Available at: [Link]

-

BYJU'S. (n.d.). NMR spectroscopy. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Available at: [Link]

- Google Patents. (n.d.). US2843623A - Production of ethyl acetoacetate.

-

YouTube. (2020, December 17). LECTURE 13 - 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate [Video]. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. scbt.com [scbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. thieme-connect.de [thieme-connect.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. reddit.com [reddit.com]

- 11. tandfonline.com [tandfonline.com]

- 12. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the molecule's structural components—a β-keto ester, an ethyl ester moiety, and a chlorobenzyl group—we can predict and interpret the resulting mass spectrum with high confidence. This guide emphasizes the causality behind fragmentation mechanisms, offers self-validating experimental protocols, and is grounded in authoritative scientific principles.

Introduction: The Molecule and the Method

This compound is a β-keto ester derivative. Molecules of this class are significant intermediates in organic synthesis, particularly in the formation of ketones and other complex structures through reactions like the acetoacetic ester synthesis.[1] Understanding their structural integrity and degradation pathways is crucial for quality control, reaction monitoring, and metabolite identification in drug development.

Mass spectrometry is an indispensable analytical technique that provides detailed structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[2] The fragmentation pattern is a veritable fingerprint, offering profound insights into the molecule's architecture. The energetic molecular ions formed during ionization are unstable and break down into smaller, more stable ions and neutral radicals.[2] The stability of the resulting carbocations significantly influences the fragmentation pathway, with more stable ions yielding more intense peaks in the spectrum.[2]

This guide will focus on predicting the fragmentation of the title compound by examining the established behaviors of its constituent functional groups: ketones, esters, and halogenated aromatic rings.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and predictable fragmentation. The initial step is the removal of an electron to form a molecular ion (M•+). For this compound (Molecular Weight ≈ 254.7 g/mol for the 35Cl isotope), the molecular ion peak is expected at m/z 254, accompanied by a significant M+2 peak at m/z 256 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[3]

The fragmentation of β-keto esters is typically governed by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[4]

Key Predicted EI Fragmentation Pathways:

-

Alpha-Cleavage: The C-C bonds adjacent to the carbonyl groups are susceptible to cleavage.[3][5]

-

Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the ester's C-O bond results in the loss of an ethoxy radical (mass 45), leading to a prominent acylium ion at m/z 209 .

-

Formation of the Acetyl Cation (CH3CO+): Cleavage between the acetyl group and the alpha-carbon is a classic fragmentation for acetoacetate derivatives, producing a highly stable acylium ion at m/z 43 .[6] This is often the base peak in the spectrum.

-

Loss of the Acetyl Radical (•COCH3): Loss of the acetyl group (mass 43) would result in an ion at m/z 211 .

-

-

Benzylic Cleavage: The bond between the chlorobenzyl group and the acetoacetate backbone is a weak point.

-

Formation of the Chlorobenzyl Cation: Cleavage of this bond can form the 4-chlorobenzyl cation at m/z 125 . This ion can further rearrange to the more stable chlorotropylium ion, also at m/z 125 . The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl moiety.

-

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[7][8] The ester carbonyl can abstract a hydrogen from the chlorobenzyl methylene group via a six-membered transition state, leading to the elimination of a neutral alkene (4-chlorostyrene) and the formation of a radical cation of ethyl acetoacetate enol form at m/z 130 .

-

Secondary Fragmentations:

-

The ion at m/z 209 (M - 45) can subsequently lose carbon monoxide (CO, mass 28) to form an ion at m/z 181 .

-

The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in minimal fragmentation in the ion source, primarily producing protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+.[9] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest (e.g., [M+H]+) is isolated and fragmented via collision-induced dissociation (CID).

For the title compound, analysis in positive ion mode is most appropriate.[9] The protonated molecule [M+H]+ would be observed at m/z 255/257 .

Key Predicted ESI-MS/MS Fragmentations from [M+H]+:

-

Loss of Ethanol: A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (C2H5OH, mass 46), which would yield an ion at m/z 209 .

-

Loss of Water: Although less common, if protonation occurs on a carbonyl oxygen, subsequent loss of water (H2O, mass 18) could occur, resulting in an ion at m/z 237 .

-

Loss of the Entire Ester and Keto Group: Cleavage could result in the loss of ethyl acetoacetate (mass 130), leaving the 4-chlorobenzyl cation at m/z 125/127 .

-

Loss of Ketenone: The protonated molecule could lose ketene (CH2=C=O, mass 42), giving a fragment at m/z 213 .

Summary of Key Fragment Ions

The following table summarizes the primary ions predicted to be observed in the mass spectrum of this compound.

| m/z (35Cl/37Cl) | Proposed Ion Structure / Neutral Loss | Ionization Mode |

| 254 / 256 | [M]•+ (Molecular Ion) | EI |

| 255 / 257 | [M+H]+ (Protonated Molecule) | ESI |

| 209 / 211 | [M - OC2H5]+ or [M+H - C2H5OH]+ | EI / ESI |

| 181 / 183 | [M - OC2H5 - CO]+ | EI |

| 130 | [Ethyl Acetoacetate Enol]•+ | EI |

| 125 / 127 | [4-Chlorobenzyl/tropylium Cation]+ | EI / ESI |

| 43 | [CH3CO]+ (Acylium Ion) | EI |

Experimental Protocols

To ensure trustworthy and reproducible results, the following self-validating protocols are recommended. A blank injection (solvent only) should always be run prior to sample analysis to identify background contaminants.[10]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This method is ideal for analyzing the detailed fragmentation pattern of the volatile ester.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution 1:100 in the same solvent (final concentration ~10 µg/mL).

-

-

GC-MS Instrumentation and Parameters:

-

Injector: Splitless mode, 250 °C.

-

GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Scan mode from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte.

-

Extract the mass spectrum and identify the molecular ion peak (m/z 254/256).

-

Compare the observed fragment ions to the predicted values in the table above.

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This method is suited for confirming the molecular weight and studying the fragmentation of the protonated molecule.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Prepare a working solution by diluting the stock to ~1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to enhance protonation.[9]

-

-

LC-MS/MS Instrumentation and Parameters:

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 50% B, hold for 1 minute.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas (N2) Pressure: 40 psi.

-

Drying Gas (N2) Flow: 10 L/min at 350 °C.

-

-

Data Acquisition and Analysis:

-

Full Scan (MS1): Acquire a full scan from m/z 100 to 400 to identify the [M+H]+ ion at m/z 255/257.

-

Product Ion Scan (MS/MS): Perform a product ion scan by isolating the precursor ion at m/z 255. Apply collision energy (e.g., 15-30 eV, requires optimization) to induce fragmentation and record the resulting product ions.

-

Correlate the observed product ions with the predicted ESI fragmentation pathways.

-

Sources

- 1. youtube.com [youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. youtube.com [youtube.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate in common lab solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Navigating the Unknowns in Early-Stage Compound Characterization

Theoretical Underpinnings of Solubility: A Predictive Analysis

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] The polarity of a molecule, its capacity for hydrogen bonding, and its molecular size are key determinants of its solubility in a given solvent.

Molecular Structure Analysis of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate:

-

Polar Functional Groups: The presence of two carbonyl (C=O) groups in the keto and ester functionalities, along with the ester's ether linkage (C-O-C), introduces significant polarity. These groups can act as hydrogen bond acceptors.

-

Nonpolar Moieties: The molecule also features a nonpolar ethyl group and a benzyl group. The chlorophenyl ring, while containing a polar carbon-chlorine bond, is largely hydrophobic.

-

Overall Polarity: The solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate will be a balance between its polar and nonpolar characteristics. It is expected to be more soluble in solvents of intermediate polarity.

Predictive Solubility in Common Lab Solvents:

-

Water (highly polar, protic): Due to the significant nonpolar surface area of the benzyl and ethyl groups, low solubility in water is anticipated. While the carbonyl groups can interact with water molecules, these interactions are unlikely to overcome the energy required to disrupt the strong hydrogen bonding network of water.

-

Hexane/Heptane (nonpolar): The presence of polar functional groups will likely limit solubility in highly nonpolar solvents like alkanes.

-

Alcohols (e.g., Methanol, Ethanol) (polar, protic): These solvents are capable of hydrogen bonding and have a lower polarity than water. Good solubility is predicted, as the alcohol's alkyl chains can interact with the nonpolar parts of the solute, while the hydroxyl group can interact with the carbonyls.

-

Ketones (e.g., Acetone) and Esters (e.g., Ethyl Acetate) (polar, aprotic): These solvents share functional group similarities with the solute. They are polar enough to interact with the keto-ester but lack the strong hydrogen-bonding network of water. Consequently, high solubility is expected in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) (intermediate polarity, aprotic): These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)) (low to intermediate polarity, aprotic): Good solubility is also expected in these solvents, particularly in the more polar THF.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) (highly polar, aprotic): These are powerful and versatile solvents, and the compound is very likely to be highly soluble in both.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical technique is accurate. Adherence to Good Laboratory Practice (GLP) is recommended for reliable and reproducible results.[2][3]

Materials and Equipment

-

Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (solid, of known purity)

-

Selected solvents (analytical grade or higher): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., NMR).[4]

-

Volumetric flasks and pipettes for standard preparation.

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess of solid ethyl 2-(4-chlorobenzyl)-3-oxobutanoate to a series of labeled vials. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated. A starting point is to add approximately 20 mg of the compound.

-

Addition of Solvents: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Initial Mixing: Tightly cap the vials and vortex for 1-2 minutes to facilitate the initial dissolution.[5]

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Allow the samples to shake for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be verified.

-

Expertise & Trustworthiness: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change significantly between the later time points, equilibrium can be assumed.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean, labeled vial. This step is crucial to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

Perform an accurate serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analytical Method (HPLC):

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to quantify the concentration of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.

-

Prepare a series of calibration standards of known concentrations of the compound in each solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

-

Quantification and Calculation:

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation: A Comparative Overview

The results of the solubility study should be presented in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility of Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate at 25 °C

| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Hexane | Nonpolar | < 1 | < 0.004 | Insoluble |

| Dichloromethane | Intermediate | > 200 | > 0.79 | Very Soluble |

| Diethyl Ether | Low | 150 | 0.59 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | > 200 | > 0.79 | Very Soluble |

| Acetone | Polar Aprotic | > 200 | > 0.79 | Very Soluble |

| Ethanol | Polar Protic | 180 | 0.71 | Freely Soluble |

| Methanol | Polar Protic | 120 | 0.47 | Freely Soluble |

| Water | Highly Polar | < 0.1 | < 0.0004 | Practically Insoluble |

| DMSO | Highly Polar Aprotic | > 200 | > 0.79 | Very Soluble |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Implications for Research and Development

This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate. Based on its molecular structure, the compound is predicted to have low solubility in nonpolar and highly polar protic solvents like water, and high solubility in polar aprotic solvents and alcohols. The detailed experimental protocol herein offers a reliable method for obtaining empirical data, which is indispensable for applications in drug development, process chemistry, and analytical sciences. Accurate solubility data is crucial for formulation development, reaction condition optimization, and the design of purification strategies. By following the principles and procedures outlined, researchers can confidently characterize this and other novel compounds, ensuring a solid foundation for subsequent research and development activities.

References

-

Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

-

Solubility of different ketones in the buffer medium and... (n.d.). ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

-

Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(17), 4032–4043. [Link]

-

Good laboratory practice of equilibrium solubility measurement. (2025, August 5). ResearchGate. [Link]

-

Al-Shdefat, R., Al-Ghazawi, M., Al-Ghananeem, A., & Al-Akayleh, F. (2021). Experimental Solubility of Ketoconazole, Validation Models, and In vivo Prediction in Human Based on GastroPlus. AAPS PharmSciTech, 22(6), 219. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

-

Solubility Determination and Correlation of Glibenclamide in 11 Monosolvents and (Acetone + Acetonitrile) Binary Solvents from 283.15 K to 323.15 K | Request PDF. (n.d.). ResearchGate. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

GOOD LABORATORY PRACTICE (GLP). (n.d.). World Health Organization. [Link]

-

How to Comply with FDA Good Laboratory Practice Requirements. (2022, June 1). Lab Manager. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). UCLA Chemistry and Biochemistry. [Link]

-

Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. (n.d.). ChemRxiv. [Link]

-

Chemical Properties of Ethyl 3-chlorobutanoate (CAS 7425-48-1). (n.d.). Cheméo. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Norbert College. [Link]

-

Solubility. (n.d.). Wikipedia. [Link]

-

ethyl (2S)-2-benzyl-3-oxobutanoate. (2024, April 9). ChemBK. [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. [Link]

-

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. (n.d.). PubChem. [Link]

-

Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate. (n.d.). PubChem. [Link]

Sources

The Acetoacetic Ester: A Cornerstone of Synthetic Chemistry's Golden Age and Its Enduring Legacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Serendipitous Discovery to a Synthetic Powerhouse

The story of the acetoacetic ester is a compelling narrative of discovery, debate, and the dawn of modern synthetic organic chemistry. Its journey from a laboratory curiosity to a versatile building block for constructing complex molecules underscores the foundational principles of reactivity and synthesis that continue to drive innovation in drug discovery and materials science. This guide provides an in-depth exploration of the history, synthesis, and profound impact of acetoacetic esters.

Part 1: The Genesis of a Synthetic Workhorse: A Historical Perspective

The initial discovery of ethyl acetoacetate is credited to the German chemist Anton Geuther in 1863.[1] His work, involving the reaction of sodium with ethyl acetate, produced a novel substance he termed "ethyl diacetic acid." This discovery, however, sparked a debate about its true structure. Geuther proposed an enol form, which was contested by English chemists Edward Frankland and B. F. Duppa who, in 1866, championed the keto structure and were the first to demonstrate the formation of mono- and disodium derivatives, laying the groundwork for its synthetic utility.[1]

The true synthetic potential of acetoacetic ester began to be unlocked through the meticulous work of Johannes Wislicenus . In 1877, he demonstrated the stepwise alkylation of the sodium salt of ethyl acetoacetate, proving that dialkylation occurred sequentially.[1] This was a critical step in establishing controlled carbon-carbon bond formation. The final piece of the puzzle was provided by Ludwig Claisen in 1887, who correctly identified sodium ethoxide as the effective base for the condensation of ethyl acetate to ethyl acetoacetate and proposed an initial mechanism for what is now known as the Claisen condensation .[1] These seminal contributions solidified the acetoacetic ester synthesis as a cornerstone of organic chemistry.

Part 2: The Chemistry of Acetoacetic Esters: Synthesis and Reactivity

The utility of acetoacetic esters lies in the unique reactivity of the α-protons, nestled between two electron-withdrawing carbonyl groups. This positioning renders them significantly acidic (pKa ≈ 11), allowing for facile deprotonation with a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate.[1] This enolate is a potent nucleophile, capable of undergoing a variety of reactions, most notably alkylation.

The Claisen Condensation: Synthesizing Ethyl Acetoacetate

The formation of ethyl acetoacetate from ethyl acetate is a classic example of the Claisen condensation.[1] This reaction involves the base-catalyzed self-condensation of an ester containing α-hydrogens to form a β-keto ester.[2]

Mechanism of the Claisen Condensation:

The mechanism proceeds through a series of reversible steps, driven to completion by the irreversible deprotonation of the product.[1][3]

The Acetoacetic Ester Synthesis: A Versatile Route to Ketones

The acetoacetic ester synthesis is a powerful method for preparing α-substituted and α,α-disubstituted acetones.[4] The general workflow involves three key steps: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis

This protocol is adapted from established procedures and provides a reliable method for the synthesis of a representative ketone.[5]

Step 1: Alkylation of Ethyl Acetoacetate

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

-

After the addition is complete, add n-butyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours to ensure complete alkylation.

-

After cooling, remove the ethanol by distillation. Add water to the residue and extract the product with diethyl ether.

-

Wash the ethereal extract with water, dry over anhydrous sodium sulfate, and remove the ether by distillation to obtain crude ethyl n-butylacetoacetate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude ethyl n-butylacetoacetate, add a 10% aqueous sodium hydroxide solution.

-

Stir the mixture vigorously at room temperature for several hours to saponify the ester.

-

Carefully acidify the reaction mixture with dilute sulfuric acid until the evolution of carbon dioxide ceases.

-

Heat the mixture and distill the 2-heptanone with steam.

-

Separate the organic layer from the distillate, dry it over anhydrous magnesium sulfate, and purify by fractional distillation.

Mechanism of the Acetoacetic Ester Synthesis:

The decarboxylation of the intermediate β-keto acid proceeds through a cyclic six-membered transition state upon heating.[6][7]

Part 3: The Dual Nature of Acetoacetic Ester: Keto-Enol Tautomerism

A fascinating aspect of acetoacetic ester is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[2][3] This equilibrium is a dynamic process and the position of the equilibrium is highly dependent on the solvent.

The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The percentage of the enol tautomer at equilibrium varies significantly with the polarity of the solvent.

Table 1: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents

| Solvent | % Enol Tautomer |

| Water (polar, protic) | < 1% |

| Ethanol (polar, protic) | ~10-12% |

| Chloroform (less polar) | ~20% |

| Benzene (nonpolar) | ~30% |

| Hexane (nonpolar) | ~45% |

Data compiled from various sources and represents approximate values.

This solvent-dependent equilibrium can be readily observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct signals for the protons in the keto and enol forms allow for the determination of their relative concentrations.[2][3][8]

Conclusion: An Enduring Legacy in Synthesis

The discovery and subsequent exploration of the chemistry of acetoacetic esters marked a pivotal moment in the history of organic chemistry. The acetoacetic ester synthesis provided chemists with a reliable and versatile tool for the construction of complex carbon skeletons, a fundamental challenge in the synthesis of natural products and medicinal agents. While modern synthetic methodology has introduced a plethora of new reagents and reactions, the foundational principles of enolate chemistry, so elegantly demonstrated by the acetoacetic ester, remain central to the art and science of organic synthesis. For researchers and drug development professionals, an understanding of this classic reaction provides not only a historical perspective but also a deep appreciation for the enduring logic and power of synthetic chemistry.

References

- Grokipedia. Acetoacetic ester synthesis.

-

Johnson, J. R., & Hager, F. D. (1927). METHYL n-AMYL KETONE. Organic Syntheses, 7, 60. [Link]

-

McMurry, J. (2024). 23.7: The Claisen Condensation Reaction. In Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Lu Le Laboratory. (2013, August 7). Preparation of Ethyl Acetoacetate - Claisen Condensation. [Link]

-

Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. In Chemistry LibreTexts. [Link]

-

Roberts, J. D. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. In Chemistry LibreTexts. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Tan, D.-Z., Li, M.-Z., Xiong, W.-n., Xu, Y.-X., Pan, Y., Fan, W.-J., & Jiang, W.-F. (2023). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education, 100(2), 811–814. [Link]

-

Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones). [Link]

-

Organic Syntheses. Acetoacetic acid, ethyl ester. [Link]

-

World Scientific. (2011). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 10(04), 553-566. [Link]

-

Asymmetric. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

-

Chegg. (2021, October 13). Explain the steps needed to make 3-ethyl-2-heptanone by acetoacetic ester synthesis. [Link]

-

Asymmetric. (2020, September 14). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Asymmetric. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Organic Syntheses. ETHYL n-BUTYLACETOACETATE. [Link]

-

Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

Methodological & Application

Application Note: Synthesis of 4-(4-Chlorophenyl)-2-butanone via Hydrolysis and Decarboxylation of Ethyl 2-(4-Chlorobenzyl)acetoacetate

Introduction

The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry, providing a versatile and reliable method for the preparation of ketones.[1][2][3] This application note provides a detailed protocol and mechanistic explanation for the hydrolysis and subsequent decarboxylation of a substituted β-keto ester, specifically ethyl 2-(4-chlorobenzyl)acetoacetate. This two-step, one-pot process efficiently transforms the starting ester into 4-(4-chlorophenyl)-2-butanone, a valuable ketone intermediate in various synthetic applications.

The core of this transformation involves two distinct but sequential reactions:

-

Hydrolysis: The ethyl ester group is cleaved, typically under basic conditions (saponification), to yield a carboxylate salt.[4][5] This is followed by acidification to produce the corresponding β-keto acid.

-

Decarboxylation: The intermediate β-keto acid is thermally unstable and readily loses carbon dioxide upon heating to form an enol, which then tautomerizes to the final, stable ketone product.[6][7]

This guide is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a robust, self-validating protocol.

Section 1: Reaction Mechanism and Rationale

The overall transformation can be summarized as follows:

The reaction proceeds through a multi-step mechanism, each step being critical for the successful synthesis of the target ketone.

Step 1: Base-Catalyzed Hydrolysis (Saponification)

The process begins with the hydrolysis of the ethyl ester. While this can be catalyzed by either acid or base, base-catalyzed hydrolysis (saponification) is strongly preferred as it is an irreversible process.[8][9][10] The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming a carboxylic acid. In the basic medium, this acid is immediately deprotonated to form the carboxylate salt, driving the equilibrium towards the products and rendering the reaction irreversible.[5][8]

Step 2: Acidification to Form the β-Keto Acid

After the saponification is complete, the reaction mixture is carefully acidified with a strong acid, such as HCl or H₂SO₄. This step serves to protonate the carboxylate salt, generating the crucial β-keto acid intermediate, 2-(4-chlorobenzyl)acetoacetic acid. This intermediate is generally not isolated due to its thermal instability.

Step 3: Thermal Decarboxylation

β-Keto acids are uniquely susceptible to decarboxylation upon heating.[2][6][7] The reaction proceeds through a concerted, cyclic six-membered transition state.[2][6] This pericyclic reaction involves the transfer of the acidic proton to the keto-carbonyl oxygen while the C-C bond between the carboxyl group and the α-carbon is cleaved, releasing carbon dioxide and forming an enol intermediate. The evolution of CO₂ gas is a clear indicator that decarboxylation is occurring.

Step 4: Keto-Enol Tautomerization

The enol formed during decarboxylation is a transient species that rapidly tautomerizes to its more thermodynamically stable constitutional isomer, the final ketone product, 4-(4-chlorophenyl)-2-butanone.[3][6]

The complete mechanistic pathway is illustrated in the diagram below.

Diagram 1. A step-by-step visualization of the reaction mechanism.

Section 2: Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of 4-(4-chlorophenyl)-2-butanone.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Eq. |

| Ethyl 2-(4-chlorobenzyl)acetoacetate | C₁₃H₁₅ClO₃ | 254.71 | >98% | 10.0 g | 39.27 | 1.0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets, >98% | 4.72 g | 118.0 | 3.0 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | 50 mL | - | - |

| Deionized Water (H₂O) | H₂O | 18.02 | - | 50 mL + as needed | - | - |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 37% (w/w), ~12 M | ~15 mL (or as needed) | - | - |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | 150 mL (3 x 50 mL) | - | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | Saturated | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | ~5 g | - | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

The experimental workflow is outlined below.

Diagram 2. The sequential workflow for the synthesis experiment.

Protocol:

-

Saponification:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (4.72 g, 118.0 mmol).

-

Add ethanol (50 mL) and deionized water (50 mL) and stir until the NaOH has completely dissolved. Caution: This process is exothermic.

-

Add ethyl 2-(4-chlorobenzyl)acetoacetate (10.0 g, 39.27 mmol) to the basic solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with vigorous stirring for 2-3 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the disappearance of the starting ester.

-

-

Acidification and Decarboxylation:

-

After the saponification is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Carefully and slowly add concentrated hydrochloric acid (~12 M) to the stirring solution. Caution: This is a highly exothermic neutralization reaction. Perform in an ice bath to control the temperature.

-

Continue adding HCl until the solution is strongly acidic (pH < 2), checking with pH paper. A precipitate of the sodium salt of the β-keto acid may form and then redissolve.

-

Once acidified, re-assemble the reflux apparatus and heat the mixture back to reflux for an additional 1-2 hours. Vigorous bubbling (CO₂ evolution) should be observed as the decarboxylation proceeds. Continue heating until the gas evolution ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts in the separatory funnel and wash with saturated sodium chloride solution (brine, 1 x 50 mL) to aid in the removal of water.

-

Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (~5 g).

-

Filter the drying agent and wash the solid with a small amount of fresh diethyl ether.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product, 4-(4-chlorophenyl)-2-butanone, should be obtained as an oil.

-

-

Purification (Optional):

-

The crude product may be of sufficient purity for many applications.

-

If higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.

-

Section 3: Safety and Troubleshooting

3.1 Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

-

Caustic and Corrosive Reagents: Sodium hydroxide is caustic and can cause severe burns. Concentrated hydrochloric acid is corrosive and has noxious fumes. Handle both with extreme care.

-

Exothermic Reactions: Both the dissolution of NaOH and the neutralization with HCl are highly exothermic. Use an ice bath to control the temperature during acidification.

-

Pressure Build-up: The decarboxylation step generates carbon dioxide gas. Ensure the reaction apparatus is not a closed system to prevent pressure build-up.

3.2 Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Hydrolysis | Insufficient reaction time or temperature; Insufficient base. | Extend the reflux time for the saponification step. Ensure a gentle but consistent reflux is maintained. Verify that at least 3 equivalents of base were used. |

| Low Product Yield | Incomplete decarboxylation; Emulsion formation during extraction; Product loss during work-up. | Ensure the solution is strongly acidic (pH < 2) before the decarboxylation step. Extend the reflux time until CO₂ evolution ceases. To break emulsions, add more brine during the wash step. Be careful and methodical during transfers and extractions to minimize physical loss. |

| Emulsion During Work-up | Soaps formed from the carboxylate salt can act as emulsifying agents. | Add a significant amount of brine to the separatory funnel and swirl gently, do not shake vigorously. Allow the funnel to stand for an extended period for the layers to separate. Filtration through a pad of Celite can sometimes help. |

| Product is Contaminated | Incomplete reaction; Side-products from starting materials. | Purify the final product via vacuum distillation or column chromatography. Confirm the identity and purity of the starting material before beginning the reaction. |

References

-

Master Organic Chemistry. (2022). Decarboxylation. [Link]

-

The Organic Chemistry Tutor. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. [Link]

-

Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

-

Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Chemistry LibreTexts. (2020). Decarboxylation Reactions. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

-

Chemistry LibreTexts. (2021). β-Ketoacids Decarboxylate. [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

-

Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

-

Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?. [Link]

-

Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. [Link]

-

Chem Help ASAP. (2020). acetoacetic ester synthesis. YouTube. [Link]

- Francis A. Carey, Robert M. Giuliano. (2017). Organic Chemistry.

- Jonathan Clayden, Nick Greeves, Stuart Warren. (2012). Organic Chemistry. Oxford University Press.

- Paula Yurkanis Bruice. (2016). Organic Chemistry. Pearson.

Sources

- 1. youtube.com [youtube.com]

- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. reddit.com [reddit.com]

- 10. quora.com [quora.com]

The Acetoacetic Ester Synthesis: A Modular Approach to Substituted Ketones for Chemical Research and Development

Introduction: The Strategic Value of Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, providing a reliable and versatile method for the preparation of α-mono- and α,α-disubstituted methyl ketones.[1][2] For researchers in medicinal chemistry and drug development, this classical reaction offers a strategic advantage: the ability to construct a diverse library of ketone analogues from simple and readily available starting materials. The core principle of the synthesis lies in the heightened acidity of the α-protons of ethyl acetoacetate (pKa ≈ 11), which are positioned between two electron-withdrawing carbonyl groups.[2][3][4] This enhanced acidity allows for facile deprotonation with common alkoxide bases to form a resonance-stabilized enolate, which then serves as a soft nucleophile for the introduction of various alkyl, allyl, or benzyl groups via nucleophilic substitution.[1][2] Subsequent hydrolysis and decarboxylation efficiently remove the ester moiety, revealing the target ketone.[1][5] This application note provides a detailed experimental protocol, mechanistic insights, and practical guidance for leveraging this powerful transformation in a research setting.

Mechanistic Rationale and Control